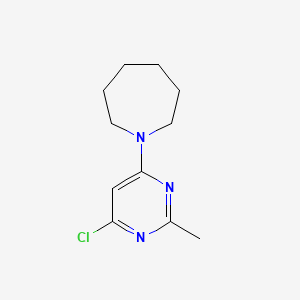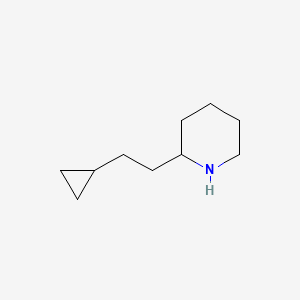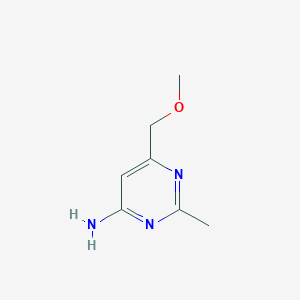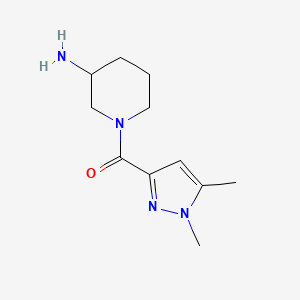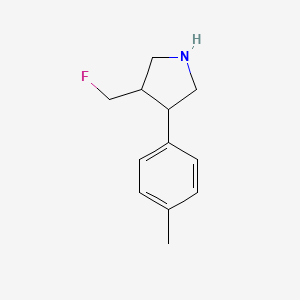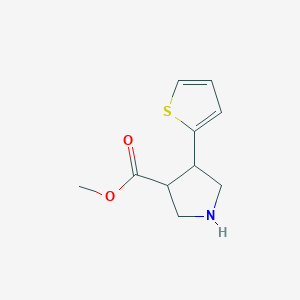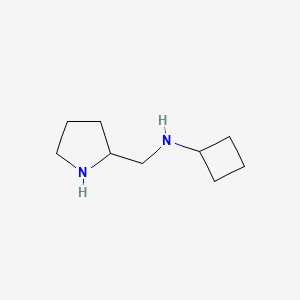
N-(pyrrolidin-2-ylmethyl)cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyrrolidin-2-ylmethyl)cyclobutanamine is a compound that features a pyrrolidine ring attached to a cyclobutanamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-2-ylmethyl)cyclobutanamine typically involves the formation of the pyrrolidine ring followed by its attachment to the cyclobutanamine moiety. One common method includes the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the N-heterocyclization process . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
化学反应分析
Types of Reactions
N-(pyrrolidin-2-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyrrolidine or cyclobutanamine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
N-(pyrrolidin-2-ylmethyl)cyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(pyrrolidin-2-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and biological activity . The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
相似化合物的比较
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with significant biological activities.
Cyclobutanamine: A four-membered ring amine with unique chemical properties.
Uniqueness
N-(pyrrolidin-2-ylmethyl)cyclobutanamine is unique due to the combination of the pyrrolidine and cyclobutanamine structures, which confer distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
1248944-80-0 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC 名称 |
N-(pyrrolidin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C9H18N2/c1-3-8(4-1)11-7-9-5-2-6-10-9/h8-11H,1-7H2 |
InChI 键 |
KOYCTWUZLPIOOV-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCC2CCCN2 |
规范 SMILES |
C1CC(C1)NCC2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




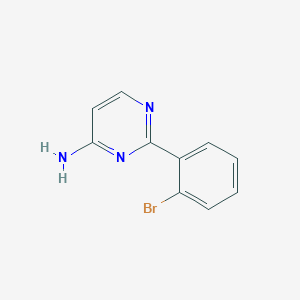
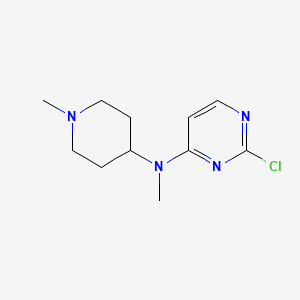
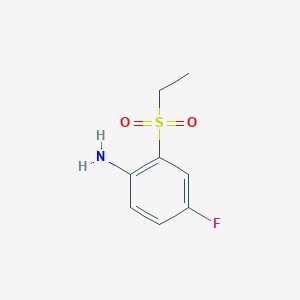
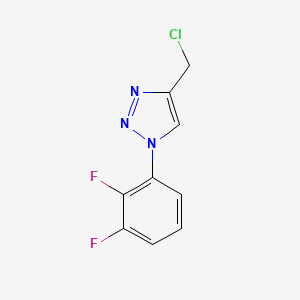
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
